

Heptaibin: A Technical Overview of its Primary Structure and Putative Mechanism of Action

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Compound of Interest

Compound Name:	Heptaibin
Cat. No.:	B15560843

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Abstract

Heptaibin is a naturally occurring peptaibol antibiotic produced by the fungus *Emericellopsis* sp. BAUA8289. As a member of the peptaibol family, it exhibits significant antifungal and antimicrobial properties. This technical guide provides a comprehensive overview of the current knowledge regarding the primary structure and amino acid sequence of **Heptaibin**. It details the experimental methodologies typically employed for the isolation and characterization of such novel peptaibols and discusses its putative mechanism of action based on the known functions of this peptide class. While the complete, definitive amino acid sequence of **Heptaibin** is not publicly available in the reviewed literature, this document compiles the known structural information and presents a generalized workflow for its elucidation.

Primary Structure and Amino Acid Composition

Heptaibin is characterized as a 14-amino acid peptaibol.^[1] Peptaibols are a class of peptide antibiotics rich in non-proteinogenic amino acids, particularly α -aminoisobutyric acid (Aib), and are defined by an N-terminal acyl group and a C-terminal amino alcohol. The presence of Aib residues is a key feature that induces a helical conformation in these peptides.

While the original discovery by Ishiyama et al. in 2000 identified **Heptaibin** as a novel antifungal agent, the precise amino acid sequence was not detailed in the available abstracts.^[2] A subsequent study by De Zotti et al. in 2011 focused on the chemical synthesis of

Heptaibin, which strongly indicates that the primary structure is known, but the sequence itself is not disclosed in the abstract of the publication.[1]

Based on the general characteristics of peptaibols and the information available, the primary structure of **Heptaibin** can be summarized as follows:

Property	Description
Peptide Length	14 amino acid residues
N-terminus	Likely acetylated
C-terminus	An amino alcohol (e.g., Phenylalaninol)
Key Residues	High content of α -aminoisobutyric acid (Aib)
Other Potential Residues	Standard and other non-standard amino acids

Experimental Protocols

The elucidation of the primary structure of a novel peptaibol like **Heptaibin** involves a multi-step experimental workflow. The following protocols are generalized from standard methodologies for peptaibol characterization.

Fungal Cultivation and Extraction

- Fermentation: *Emericellopsis* sp. BAUA8289 is cultured in a suitable liquid medium to promote the production of secondary metabolites, including **Heptaibin**.
- Mycelial and Broth Extraction: The fungal mycelia and the culture broth are separated. **Heptaibin**, being a secreted peptide, is primarily extracted from the culture filtrate using organic solvents such as ethyl acetate or methanol.

Purification

- Chromatography: The crude extract is subjected to multiple rounds of chromatographic purification. This typically includes:
 - Silica gel chromatography.

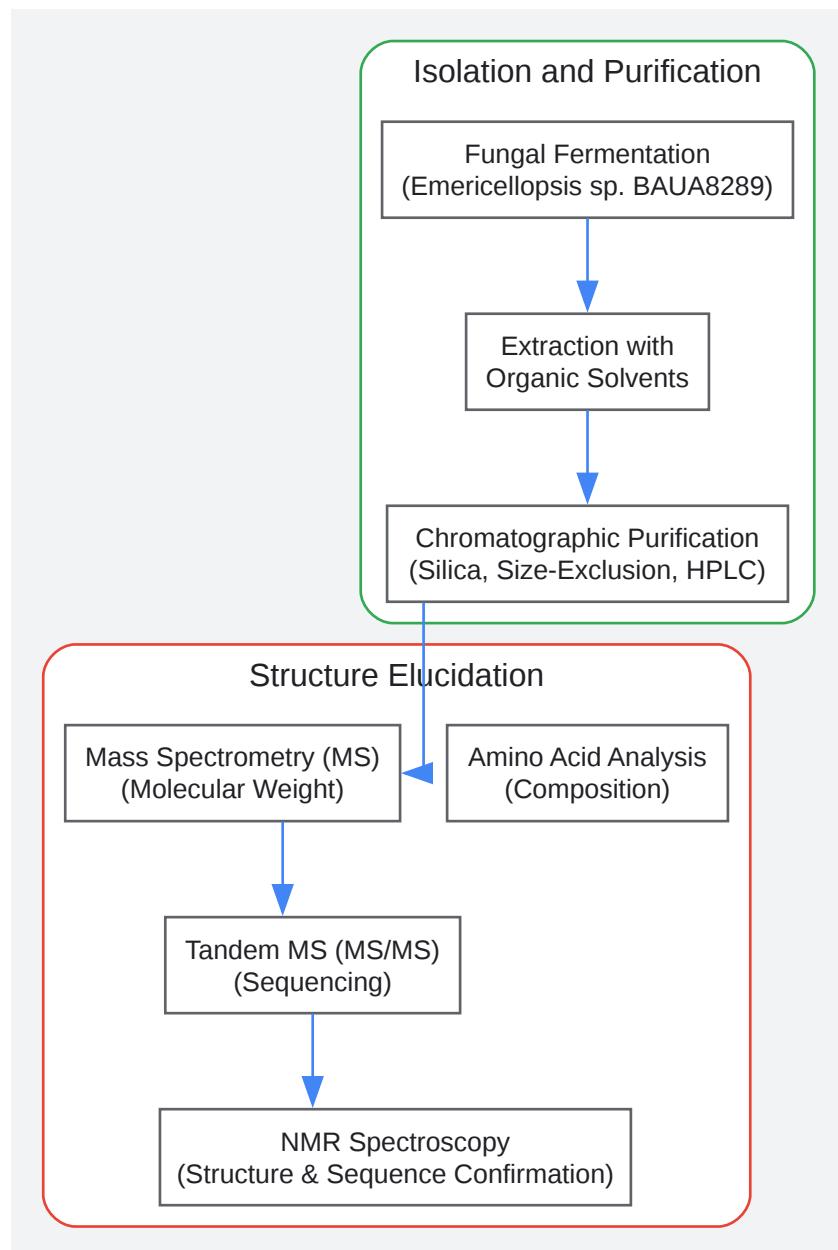
- Size-exclusion chromatography.
- High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), to achieve high purity.

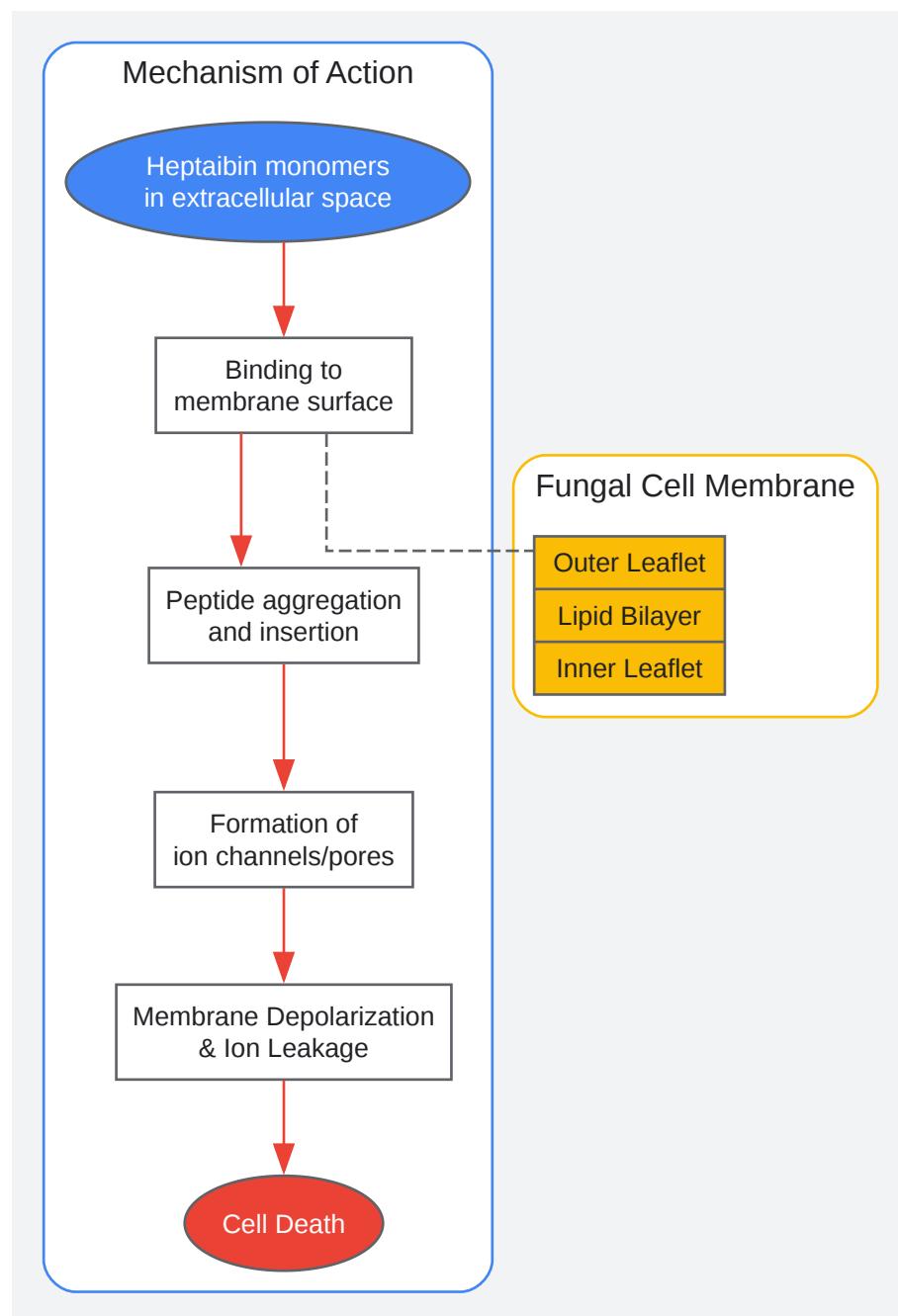
Structure Elucidation

- Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) is used to determine the molecular weight of the purified peptide.
- Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion provides information about the amino acid sequence. The characteristic loss of fragments corresponding to specific amino acids and the presence of immonium ions help in sequencing.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are employed to confirm the amino acid sequence, identify the specific amino acid residues (including non-proteinogenic ones), and determine the three-dimensional structure of the peptide in solution.
- Amino Acid Analysis: Acid hydrolysis of the peptide followed by chromatographic analysis of the constituent amino acids confirms the amino acid composition. Chiral analysis can be performed to identify the presence of D-amino acids.

Mandatory Visualizations

Experimental Workflow





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References

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